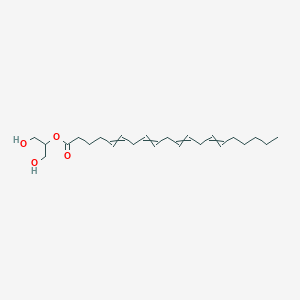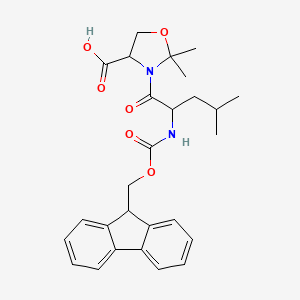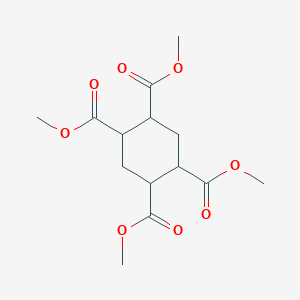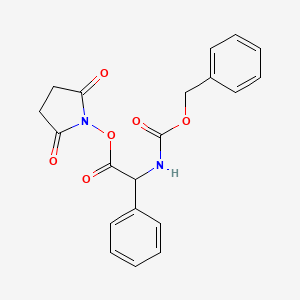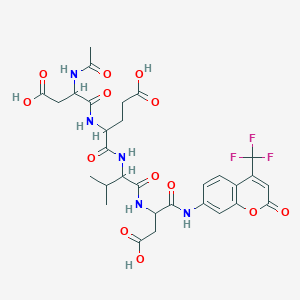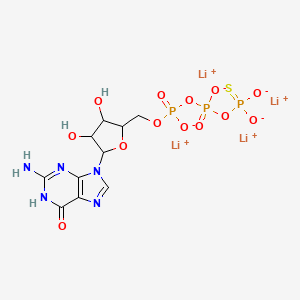
GTP-gamma-S 4Li
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GTP-gamma-S 4Li involves the substitution of one of the oxygen atoms in the gamma-phosphate group of GTP with a sulfur atom. This substitution creates a compound that is resistant to hydrolysis, making it useful for studying G-protein activation. The reaction typically involves the use of phosphorothioic acid and guanosine triphosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in a solid form and stored under desiccating conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
GTP-gamma-S 4Li primarily undergoes substitution reactions due to the presence of the sulfur atom in the gamma-phosphate group. This substitution makes the compound resistant to hydrolysis, allowing it to remain active for extended periods .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphorothioic acid and various solvents that facilitate the substitution process. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major product formed from reactions involving this compound is the non-hydrolyzable analog of GTP, which retains its ability to activate G-proteins. This property makes it valuable for studying various cellular processes .
Aplicaciones Científicas De Investigación
GTP-gamma-S 4Li has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mecanismo De Acción
GTP-gamma-S 4Li exerts its effects by activating G-proteins, which are involved in various cellular signaling pathways. The compound binds to the G-protein and promotes the exchange of GDP for GTP, leading to the activation of the G-protein. This activation triggers a cascade of downstream signaling events that regulate various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to GTP-gamma-S 4Li include:
- Guanosine 5’-O-(beta-thio)diphosphate
- Guanosine 5’-O-(alpha-thio)triphosphate
- Guanosine 5’-O-(gamma-thio)triphosphate (non-lithium salt)
Uniqueness
This compound is unique due to its resistance to hydrolysis and its ability to activate G-proteins for extended periods. This property makes it particularly valuable for studying long-term cellular processes and signaling pathways .
Propiedades
Fórmula molecular |
C10H12Li4N5O13P3S |
|---|---|
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4 |
Clave InChI |
AMQXJFWJOAWCPV-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
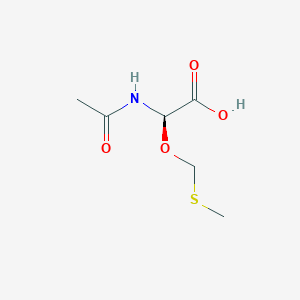
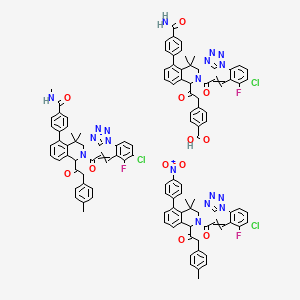

![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

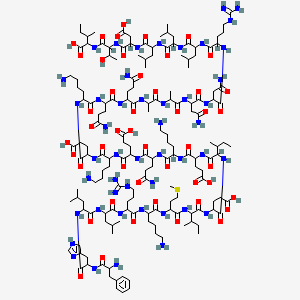
![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
